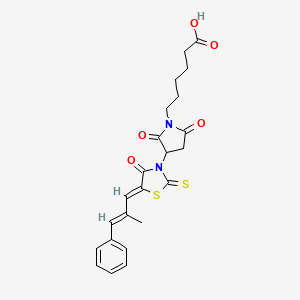
6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of hexanoic acid, which is a carboxylic acid characterized by a six-carbon chain . It also contains a thioxothiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or studies, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .科学的研究の応用
Biological Activities and Therapeutic Potential
Research into thioxothiazolidinone derivatives, which are structurally similar to the compound , has demonstrated significant antimicrobial and antifungal activities. Patel and Shaikh (2010) prepared compounds with antimicrobial screening against various bacterial and fungal species, showing some compounds comparable to standard drugs (Patel & Shaikh, 2010). Another study by Barakat et al. (2018) synthesized polycyclic heterocycles containing spirooxindole, pyrrolidine, and thioxothiazolidin-4-one rings, which showed better antimicrobial and antifungal activity than selected standards (Barakat et al., 2018).
Synthesis Methodologies
Significant efforts have been made to develop efficient synthesis methodologies for thioxothiazolidinone derivatives. Sun et al. (2015) established a practical route for the in situ generation of a new type of azomethine ylide and its sequential 1,3-dipolar cycloaddition reaction, leading to the synthesis of functionalized spiro[indoline-3,2'-pyrrolizines], among other derivatives (Sun et al., 2015). The study by Kandeel and Youssef (2001) focused on the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, exploring the synthesis of various compounds and their structural determination (Kandeel & Youssef, 2001).
Anticancer and Antitrypanosomal Activities
The exploration of thioxothiazolidinone derivatives for anticancer and antitrypanosomal activities is a notable aspect of scientific research. Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects against a mouse tumor model, finding significant inhibition of tumor growth and angiogenesis (Chandrappa et al., 2010). Holota et al. (2019) synthesized a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal and anticancer activities. They identified compounds with significant selectivity and potency, indicating potential therapeutic applications (Holota et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15(12-16-8-4-2-5-9-16)13-18-22(30)25(23(31)32-18)17-14-19(26)24(21(17)29)11-7-3-6-10-20(27)28/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,27,28)/b15-12+,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIUBQLRKODFF-MNPLYOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

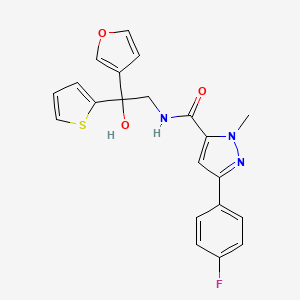
![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)
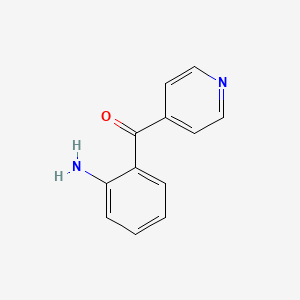
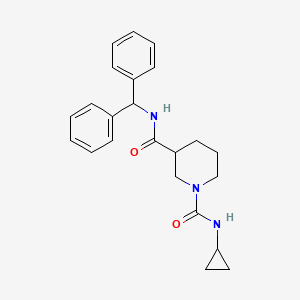
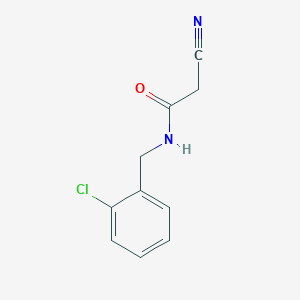
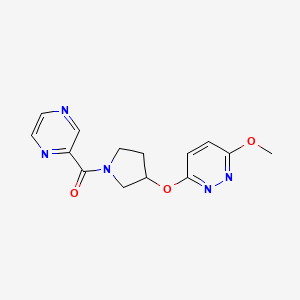
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
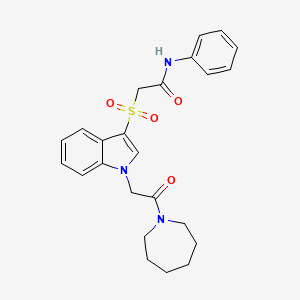
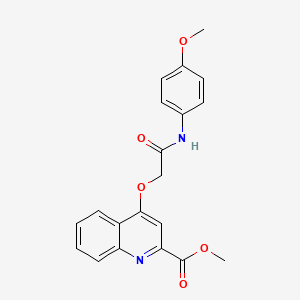
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)